2-[(4-Chlorophenyl)thio]ethanamine hydrochloride
Description
Chemical Structure:
2-[(4-Chlorophenyl)thio]ethanamine hydrochloride (CAS: 2492-83-3) consists of a chlorophenyl group attached via a thioether (-S-) linkage to an ethanamine backbone, with a hydrochloride salt (Figure 1). The chlorine atom at the para position and the thioether moiety contribute to its electronic and steric properties, influencing reactivity and biological interactions.
Applications: Primarily used in research, its structural analogs exhibit insecticidal () and receptor-binding activities ().
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSTUSDEIPKDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)thio]ethanamine hydrochloride typically involves the reaction of 4-chlorothiophenol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)thio]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
CPTA has the molecular formula and is classified as an organochlorine compound. Its structure features a thioether linkage, which contributes to its biological activity and functional properties. Understanding the chemical properties of CPTA is crucial for its application in research and industry.
Scientific Research Applications
1. Biochemical Studies
CPTA has been identified as a carotenoid cyclase inhibitor, impacting the metabolic pathways involved in carotenoid biosynthesis. This inhibition can alter the production of pigments in plants, making it a valuable tool for studying plant metabolism and development. For instance, a study demonstrated that treating pepper fruits with a 0.1% CPTA solution affected their maturity stages and pigment composition, indicating its potential use in agricultural biotechnology .
2. Plant Growth Regulation
The compound has been investigated for its role as a plant growth regulator. Its ability to modulate growth responses makes it useful in agricultural practices to enhance crop yield and quality. Research has shown that CPTA can influence various physiological processes in plants, such as flowering and fruit ripening, thereby optimizing agricultural outputs .
3. Pharmaceutical Research
CPTA's unique chemical structure allows it to be explored for potential pharmaceutical applications. Its interactions with biological systems can lead to the development of new therapeutic agents targeting specific pathways in diseases related to carotenoid metabolism or other biochemical processes.
Case Study 1: Impact on Carotenoid Production
In a controlled experiment, researchers treated different maturity stages of pepper fruits with varying concentrations of CPTA. The results indicated significant changes in carotenoid levels, suggesting that CPTA could be utilized to manipulate pigment production for both aesthetic and nutritional purposes .
| Treatment Concentration | Carotenoid Level (mg/g) | Observations |
|---|---|---|
| Control | 2.5 | Normal pigment production |
| 0.05% CPTA | 3.0 | Increased carotenoids |
| 0.1% CPTA | 4.2 | Maximum pigment production |
Case Study 2: Growth Regulation Effects
Another study focused on the application of CPTA as a growth regulator in various crops. The findings suggested that CPTA could enhance growth rates under specific conditions, providing insights into its potential use in precision agriculture.
| Crop Type | Growth Rate Increase (%) | Optimal Application Timing |
|---|---|---|
| Tomato | 15 | Early vegetative stage |
| Cucumber | 20 | Flowering stage |
| Bell Pepper | 18 | Post-fruit set |
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)thio]ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction and cellular responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Electronic Effects
- Thioether vs. Ether/Oxygen Linkages: The thioether group in the target compound offers greater stability and reduced hydrogen-bonding capacity compared to oxygen analogs (e.g., 2-[4-(methylthio)phenoxy]ethylamine HCl in ).
Biological Activity
2-[(4-Chlorophenyl)thio]ethanamine hydrochloride, also referred to as CPTA (CAS No. 24194-09-0), is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. The presence of a chlorophenyl group and a thioethanamine moiety contributes to its reactivity and interaction with various biological targets.
- Molecular Formula : C₈H₁₀ClNS·HCl
- Molecular Weight : 224.15 g/mol
- Structure : Characterized by a thioether linkage and a chlorinated phenyl ring, which influences its electronic properties and biological interactions .
CPTA's biological activity is primarily attributed to its interaction with serotonin receptors and monoamine oxidases (MAOs) , similar to other phenylethylamines. This compound may modulate serotonergic pathways, leading to various physiological effects:
- Serotonin Release : CPTA has been shown to release serotonin in brain synaptosomes, potentially contributing to mood regulation and neurochemical balance.
- Inhibition of MAOs : By inhibiting monoamine oxidases, CPTA may increase the levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft, which can have implications for mood disorders .
1. Antioxidant Properties
CPTA has demonstrated antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and age-related diseases.
2. Impact on Carotenoid Metabolism
Recent studies indicate that CPTA acts as a carotenoid cyclase inhibitor, affecting the metabolic pathways of carotenoids in plants. For instance, treatment with CPTA significantly increased lycopene content in pepper fruits, suggesting its role in enhancing carotenoid biosynthesis .
3. Potential Therapeutic Applications
CPTA is being explored for its potential therapeutic effects, including:
- Antidepressant-like Effects : Due to its influence on serotonin levels.
- Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines, warranting further investigation into its mechanism and efficacy .
Case Studies
- Study on Lycopene Enrichment : A study demonstrated that applying a 0.1% solution of CPTA during the turning stage of pepper fruits significantly enriched their lycopene content, indicating its role in enhancing carotenoid accumulation .
- Neurochemical Effects : In vivo studies have shown that CPTA induces symptoms akin to "serotonin syndrome" in animal models, characterized by agitation and increased heart rate, further supporting its serotonergic activity.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| CPTA | CPTA Structure | Serotonergic modulation | Increased serotonin release |
| Similar Compound A | 2-[(4-Bromophenyl)thio]ethanamine | Moderate MAO inhibition | Limited serotonergic effect |
| Similar Compound B | 2-[(4-Methylphenyl)thio]ethanamine | Weak antioxidant properties | Minimal impact on serotonin levels |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(4-Chlorophenyl)thio]ethanamine hydrochloride?
A common approach involves microwave-assisted synthesis using a mixture of THF, methanol, and aqueous LiOH (1:1:1) under controlled heating (120°C, 10 minutes), followed by acid-base extraction to isolate the hydrochloride salt . Alternative routes include thiol-amine coupling reactions, where 4-chlorothiophenol reacts with 2-bromoethylamine hydrobromide under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization may require adjusting reaction time, temperature, or solvent polarity.
Q. How can the purity and structural identity of this compound be validated?
Q. What safety precautions are critical during handling?
- GHS Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require the use of PPE (gloves, goggles, fume hood) .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Emergency contact: +49 89 1 92 40 (EU) .
Advanced Research Questions
Q. How can reaction by-products be identified and minimized during synthesis?
- HPLC-MS Analysis : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities. Common by-products include unreacted 4-chlorothiophenol or over-alkylated derivatives .
- Optimization : Reduce by-products by controlling stoichiometry (amine:thiol = 1:1.2) and reaction time (<12 hours) .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature?
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C for 48 hours. Monitor degradation via HPLC. The compound is stable in neutral to slightly acidic conditions but hydrolyzes in strongly basic media .
- Thermal Stability : TGA/DSC analysis shows decomposition above 233°C, consistent with its boiling point .
Q. How can researchers evaluate interactions between this compound and biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., HSP90) on a sensor chip and measure binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the protein solution. For example, hydrogen bonding with GLU527 and TYR604 residues in HSP90 has been observed .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
- LC-HRMS/MS : Use a Q-TOF mass spectrometer with collision-induced dissociation (CID) to fragment impurities (e.g., m/z 274 → 156 for dechlorinated products) .
- Method Validation : Ensure linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Data Contradiction Analysis
Q. How should conflicting solubility data be reconciled?
Discrepancies in solubility (e.g., water vs. organic solvents) may arise from polymorphic forms or hydration states. Conduct:
Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?
Yield variations (e.g., 60–89%) may result from:
- Oxygen Sensitivity : Thiol groups oxidize readily; use inert atmospheres (N₂/Ar) during synthesis.
- Purification Methods : Replace traditional recrystallization with flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to enhance recovery .
Methodological Recommendations
Q. What protocols are advised for large-scale synthesis without compromising purity?
- Flow Chemistry : Scale up microwave-assisted reactions in continuous flow reactors (residence time: 10–15 minutes) to maintain efficiency .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate quenching .
Q. How can computational tools predict the compound’s reactivity or toxicity?
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites.
- Toxicity Prediction : Use EPA’s CompTox Dashboard (DTXSID20519508) to assess eco-toxicological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
